molecular formula C16H18O3 B14585537 (4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane CAS No. 61248-94-0

(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane

Cat. No.: B14585537
CAS No.: 61248-94-0
M. Wt: 258.31 g/mol
InChI Key: REUOAEHUTNFXRD-ZDUSSCGKSA-N
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Description

(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane typically involves the reaction of a suitable naphthyl derivative with a dioxolane precursor. One common method involves the use of naphthalen-1-ol and 2,2-dimethyl-1,3-dioxolane in the presence of an acid catalyst to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the naphthyl ring or the dioxolane moiety.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyl ring or the dioxolane ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyl ketones or alcohols, while reduction can produce naphthyl-substituted dioxolanes.

Scientific Research Applications

(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane: A simpler analog without the naphthyl group.

    Naphthalen-1-ol: The naphthyl derivative used in the synthesis of the compound.

    1,3-Dioxolane: The parent dioxolane ring structure.

Uniqueness

(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the naphthyl group, which confer distinct chemical and physical properties

Properties

CAS No.

61248-94-0

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

(4S)-2,2-dimethyl-4-(naphthalen-1-yloxymethyl)-1,3-dioxolane

InChI

InChI=1S/C16H18O3/c1-16(2)18-11-13(19-16)10-17-15-9-5-7-12-6-3-4-8-14(12)15/h3-9,13H,10-11H2,1-2H3/t13-/m0/s1

InChI Key

REUOAEHUTNFXRD-ZDUSSCGKSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)COC2=CC=CC3=CC=CC=C32)C

Canonical SMILES

CC1(OCC(O1)COC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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